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Introduction
AMG 900 is a potent, orally bioavailable, and highly selective pan-Aurora kinase inhibitor.[1][2]

[3] The Aurora kinase family, comprising Aurora A, Aurora B, and Aurora C, plays a crucial role

in the regulation of cell division.[1][2] Dysregulation of these kinases is frequently observed in

various human cancers, making them attractive targets for anticancer therapies.[1][2] This

technical guide provides a comprehensive overview of the selectivity profile of AMG 900
against a broad panel of kinases, details the experimental protocols used for these

determinations, and illustrates the relevant signaling pathways and experimental workflows.

Kinase Selectivity Profile of AMG 900
AMG 900 demonstrates high potency against all three Aurora kinase family members with IC50

values in the low nanomolar range.[4][5][6][7] Its selectivity has been assessed against a wide

array of other kinases, revealing a favorable profile with significantly lower activity against most

off-target kinases.

Table 1: Inhibitory Potency (IC50) of AMG 900 against
Primary Targets
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Kinase IC50 (nM)

Aurora A 5[5][6][7]

Aurora B 4[5][6][7]

Aurora C 1[5][6][7]

Table 2: Selectivity of AMG 900 Against a Broader
Kinase Panel
To determine the broader selectivity of AMG 900, it was screened against a panel of 26

kinases. At concentrations below 500 nmol/L, significant inhibition (>50%) was only observed

for p38α and TYK2.[4] Further screening against 353 distinct kinases using an ATP site–

dependent competition binding assay identified a few other kinases with notable binding

affinities.[4]

Kinase Inhibition/Binding Concentration/Value

p38α >50% inhibition < 500 nM[4]

TYK2 >50% inhibition < 500 nM[4]

DDR1 Binding Affinity (Kd) < 50 nM[4]

DDR2 Binding Affinity (Kd) < 50 nM[4]

LTK Binding Affinity (Kd) < 50 nM[4]

JNK2
>10-fold selective vs Aurora

kinases
-

Met
>10-fold selective vs Aurora

kinases
-

Tie2
>10-fold selective vs Aurora

kinases
-
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The following sections detail the methodologies employed to characterize the selectivity profile

of AMG 900.

Biochemical Kinase Assays (Enzyme Assays)
Biochemical assays were utilized to determine the direct inhibitory effect of AMG 900 on the

enzymatic activity of purified kinases.

Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Assay

Reagents and Materials:

Recombinant GST- or His-tagged Aurora A (with TPX2) and Aurora B proteins.[6]

Specific peptide substrates for each kinase.

ATP at a concentration equivalent to its Km value for each kinase.[8]

AMG 900 serially diluted in DMSO.

Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 100 µM EDTA).[9]

Europium-labeled anti-phospho-substrate antibody.

XL665-labeled streptavidin.

384-well low-volume plates.

Procedure:

1. Add the kinase, peptide substrate, and AMG 900 (at various concentrations) to the wells

of a 384-well plate.

2. Initiate the kinase reaction by adding ATP.

3. Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30 minutes).[9]

4. Stop the reaction by adding a solution containing EDTA and the HTRF detection reagents

(Europium-labeled antibody and XL665-labeled streptavidin).
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5. Incubate for 60 minutes at room temperature to allow for antibody binding.

6. Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at

620 nm and 665 nm after excitation at 320 nm.

7. The ratio of the signals at 665 nm and 620 nm is proportional to the amount of

phosphorylated substrate.

8. Calculate IC50 values by fitting the dose-response data to a four-parameter logistic

equation using non-linear regression analysis.[10]

Cell-Based Assays
Cell-based assays were performed to evaluate the activity of AMG 900 in a more

physiologically relevant context.

Protocol: Western Blot Analysis for Aurora Kinase Autophosphorylation

Cell Culture and Treatment:

Culture HeLa cells to an appropriate confluency.

Synchronize cells in mitosis using an agent like nocodazole.[4]

Treat the synchronized cells with varying concentrations of AMG 900, a vehicle control

(DMSO), and selective inhibitors for Aurora A (e.g., MLN8054) and Aurora B (e.g.,

AZD1152) for a specified duration (e.g., 3 hours).[4]

Protein Extraction and Quantification:

1. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

2. Determine the protein concentration of the lysates using a standard method (e.g., BCA

assay).

Western Blotting:

1. Separate equal amounts of protein from each sample by SDS-PAGE.
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2. Transfer the separated proteins to a PVDF membrane.

3. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in

TBST).

4. Incubate the membrane with primary antibodies against p-Aurora A (Thr288), p-Aurora B

(Thr232), total Aurora A, total Aurora B, and a loading control (e.g., β-actin).[4]

5. Wash the membrane and incubate with the appropriate HRP-conjugated secondary

antibodies.

6. Detect the protein bands using an enhanced chemiluminescence (ECL) kit.[4]

7. Quantify the band intensities to determine the concentration-dependent inhibition of Aurora

kinase autophosphorylation.

Protocol: Immunofluorescence Imaging for Inhibition of Aurora Kinase Activity

Cell Culture and Treatment:

Seed HeLa cells in 96-well imaging plates.

Treat the cells with a range of AMG 900 concentrations for a specified time (e.g., 6 hours).

[4]

Immunostaining:

1. Fix the cells with 4% paraformaldehyde.

2. Permeabilize the cells with 0.2% Triton X-100.

3. Block with a suitable blocking solution.

4. Incubate with primary antibodies against p-Aurora A (Thr288) and p-histone H3 (Ser10).[4]

5. Wash and incubate with fluorescently labeled secondary antibodies and a nuclear

counterstain (e.g., DAPI).
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Image Acquisition and Analysis:

1. Acquire images using a high-content imaging system (e.g., ArrayScan VTi).[4]

2. Quantify the fluorescence intensity of p-Aurora A and p-histone H3 per cell.

3. Determine the IC50 values based on the concentration-dependent decrease in

fluorescence staining.[4]

Signaling Pathways and Experimental Workflows
Aurora Kinase Signaling Pathway
The following diagram illustrates the central role of Aurora kinases in mitosis and the points of

inhibition by AMG 900.
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Caption: Aurora Kinase Signaling Pathway and Inhibition by AMG 900.

Experimental Workflow for Kinase Selectivity Profiling
This diagram outlines the general workflow for determining the selectivity profile of a kinase

inhibitor like AMG 900.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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